methyl 4-(1,3-dimethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1,3-dimethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-(1,3-dimethyl-1H-pyrazol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes recent research findings regarding the biological activity of this specific compound and its derivatives.
Chemical Structure and Synthesis
The compound's structure features a hexahydroquinoline core with a carboxylate group and a pyrazole moiety. The synthesis typically involves the Hantzsch reaction, where diketones react with various amines and carboxylic acids to form the desired hexahydroquinoline derivatives. Characterization methods such as IR spectroscopy and NMR (both 1H and 13C) are employed to confirm the structure.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of hexahydroquinoline derivatives. For example:
- Cytotoxicity Studies : The cytotoxic effects of synthesized compounds were assessed using the MTT assay on 3T3 cell lines. Among various derivatives tested, certain compounds demonstrated minimal cytotoxicity while significantly reducing levels of pro-inflammatory cytokines such as TGF-β1. Compound 3e was notably effective in decreasing inflammatory markers induced by lipopolysaccharide (LPS) treatment .
Anticancer Properties
Hexahydroquinoline derivatives have shown promise in cancer research:
- MCF-7 Breast Cancer Cell Line : In studies assessing anticancer activity against breast cancer cells (MCF-7), several derivatives exhibited significant cytotoxic effects when conjugated with magnetic nanoparticles. This conjugation enhanced their bioavailability and therapeutic efficacy . The results indicate that these compounds could serve as potential candidates for cancer treatment.
Antimicrobial Activity
The antimicrobial properties of these compounds have also been explored:
- Antibacterial and Antifungal Effects : Research has indicated that hexahydroquinoline derivatives possess antibacterial and antifungal activities. The synthesized compounds were tested against various microbial strains, showing varying degrees of effectiveness . The potential for dual-action against both cancer cells and pathogens presents an exciting avenue for therapeutic development.
Research Findings Overview
Case Study 1: Anti-inflammatory Effects
In a study focused on the anti-inflammatory effects of hexahydroquinoline derivatives, researchers synthesized multiple compounds and evaluated their impact on cytokine levels in vitro. Compound 3e emerged as a leading candidate due to its ability to lower inflammatory markers significantly.
Case Study 2: Enhanced Anticancer Activity
Another investigation involved the application of magnetic nanoparticles to enhance the delivery and efficacy of hexahydroquinoline derivatives against breast cancer cells. Results indicated that nanoparticle-conjugated compounds exhibited improved cytotoxicity compared to their non-conjugated counterparts.
Propiedades
IUPAC Name |
methyl 4-(2,5-dimethylpyrazol-3-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-10-7-13(22(5)21-10)17-15(18(24)25-6)11(2)20-12-8-19(3,4)9-14(23)16(12)17/h7,17,20H,8-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVKRBVZEQGMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.